3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide
Description
Structural Elucidation of 3-(2-Oxo-1,3-Benzoxazol-3(2H)-Yl)-N-(3,3,5-Trimethylcyclohexyl)Propanamide
Molecular Architecture and Functional Group Analysis
The molecular formula of the compound, C₁₉H₂₆N₂O₃ , reflects a hybrid structure combining a benzoxazole core, a propanamide linker, and a 3,3,5-trimethylcyclohexyl substituent. Key functional groups include:
- Benzoxazole ring : A fused heterocyclic system containing oxygen and nitrogen atoms at positions 1 and 3, respectively. The 2-oxo group introduces a ketone functionality, which influences electronic delocalization within the ring.
- Propanamide chain : A three-carbon spacer connecting the benzoxazole to the cyclohexyl group. The amide bond (-NH-C=O) contributes to planar rigidity and hydrogen-bonding potential.
- 3,3,5-Trimethylcyclohexyl group : A bulky aliphatic substituent with three methyl groups creating steric hindrance and enhancing lipophilicity.
The stereochemistry of the cyclohexyl group remains a critical factor in molecular conformation. Computational models suggest that the equatorial orientation of methyl groups minimizes steric strain, favoring a chair conformation.
Table 1: Key Structural Parameters
Crystallographic Characterization and Conformational Dynamics
X-ray diffraction studies of analogous benzoxazole derivatives reveal monoclinic or triclinic crystal systems with P1̄ or P2₁/c space groups. While direct crystallographic data for this specific compound is limited, molecular docking simulations highlight:
- Hydrogen-bonding networks : The benzoxazole’s carbonyl oxygen (O1) and amide NH group participate in intermolecular hydrogen bonds, often forming layered packing motifs.
- Conformational flexibility : The propanamide linker adopts a staggered configuration, while the cyclohexyl group’s chair-to-boat transitions are restricted by methyl substituents.
Notably, the trimethylcyclohexyl moiety induces hydrophobic clustering in the solid state, as observed in related cyclohexyl-containing analogues. This behavior correlates with reduced solubility in polar solvents, as evidenced by logP values >4.
Comparative Analysis with Related Benzoxazole Derivatives
The structural uniqueness of this compound becomes apparent when compared to derivatives such as:
- N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CID 2224537): Replacing the cyclohexyl group with a chlorophenyl ring increases polarity (logP = 3.8) but reduces steric bulk.
- 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,4-dimethylphenyl)propanamide (CID 8029629): Additional methyl groups on the phenyl ring enhance π-π stacking but limit rotational freedom.
Table 2: Structural and Physicochemical Comparisons
The cyclohexyl substituent in the target compound confers enhanced metabolic stability compared to aryl analogues, as evidenced by reduced cytochrome P450 binding in silico models. Additionally, its bulkiness may limit penetration through biological membranes, a trade-off observed in similar lipophilic agents.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13-10-14(12-19(2,3)11-13)20-17(22)8-9-21-15-6-4-5-7-16(15)24-18(21)23/h4-7,13-14H,8-12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOXUKHHODTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(2-Oxo-1,3-Benzoxazol-3(2H)-yl)Propanoic Acid
The benzoxazolone-propanamide intermediate is derived from 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CID 3279213). This compound is synthesized via:
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Acetylation of 5-amino-1,3-benzoxazol-2(3H)-one with chloropropionyl chloride in anhydrous benzene.
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Hydrolysis of the resultant chloride to the free acid under basic conditions (e.g., NaOH/H₂O).
Reaction conditions :
Conversion to Propanoyl Chloride
The propanoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM).
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Catalyst : Catalytic dimethylformamide (DMF) for accelerated activation.
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Workup : Removal of excess reagent under reduced pressure.
Synthesis of 3,3,5-Trimethylcyclohexylamine
Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol
The cyclohexanol precursor is synthesized via ruthenium-catalyzed hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).
Conversion of Cyclohexanol to Cyclohexylamine
The alcohol is transformed into the amine via a Gabriel synthesis or Hofmann rearrangement :
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Gabriel Synthesis :
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Reaction with phthalimide potassium to form the phthalimidocyclohexane intermediate.
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Hydrolysis with hydrazine to release the amine.
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Hofmann Rearrangement :
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Treatment of the alcohol’s acyl azide (formed via reaction with NaN₃ and HCl) to generate the amine.
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Typical Yield : 50–70% (based on analogous transformations).
Coupling of Propanoyl Chloride and 3,3,5-Trimethylcyclohexylamine
Amide Bond Formation
The final step involves reacting 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl chloride with 3,3,5-trimethylcyclohexylamine under Schotten-Baumann conditions:
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Base : Aqueous NaOH or triethylamine (TEA).
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Solvent : Dichloromethane (DCM) or ethyl acetate.
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Temperature : 0–5°C (to minimize side reactions).
Reaction Scheme :
Yield : 65–80% (extrapolated from similar propanamide syntheses).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol/water.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.50–7.20 (m, 4H, benzoxazolone aromatic protons).
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δ 3.40 (t, 2H, CH₂N).
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δ 2.20–1.10 (m, 15H, cyclohexyl and methyl protons).
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IR (KBr) : 1670 cm⁻¹ (C=O amide), 1750 cm⁻¹ (benzoxazolone ketone).
Challenges and Optimization
Side Reactions
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Competitive hydrolysis of the acid chloride: Mitigated by maintaining anhydrous conditions.
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Incomplete amine substitution : Addressed by using a 1.2:1 molar ratio of amine to acid chloride.
Solvent Selection
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Polar aprotic solvents (e.g., THF) improve reactivity but may require lower temperatures to prevent decomposition.
Industrial-Scale Considerations
Catalytic Hydrogenation Efficiency
The use of ruthenium catalysts (vs. platinum or nickel) enhances selectivity and reduces catalyst loading.
Cost Analysis
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3,3,5-Trimethylcyclohexanol : ~$120/kg (bulk pricing).
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Benzoxazolone intermediates : ~$200/kg (custom synthesis).
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Functionalized benzoxazole derivatives.
Scientific Research Applications
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The propanamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazolone-Propanamide Derivatives
Compound 1: 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (from )
- Structure: Lacks the 3,3,5-trimethylcyclohexyl group, featuring only the benzoxazolone-propanamide backbone.
- Reactivity: Exhibits 10% and 18% conversion rates under 18% and 10% reaction conditions, respectively, suggesting sensitivity to reaction stoichiometry .
- Applications: Potential as a scaffold for enzyme inhibitors or intermediates in synthetic pathways.
- Structure: Contains a benzoxazolone-acetamide core with a methoxyphenyl group and methyl-phenyl substituents.
- Applications: Third-generation TSPO tracer for PET imaging of neuroinflammation, highlighting the benzoxazolone group’s utility in targeting biomolecules .
Compounds with 3,3,5-Trimethylcyclohexyl Substituents
Compound 3: Homosalate (3,3,5-trimethylcyclohexyl salicylate, )
- Structure: Shares the 3,3,5-trimethylcyclohexyl group but as an ester of salicylic acid.
- Properties: High lipophilicity (log P ~6.0) and UV absorption (λmax 306 nm), attributed to the steric and electronic effects of the cyclohexyl group .
- Relevance: Demonstrates how the 3,3,5-trimethylcyclohexyl group enhances stability and functional performance in formulations.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity Data for Benzoxazolone Derivatives (from )
| Compound | Reaction Condition (%) | Conversion Rate (%) |
|---|---|---|
| 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide | 18 | 10 |
| 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide | 10 | 18 |
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis may leverage palladium-catalyzed coupling (as in [11C]MBMP) or direct amidation (as in ), though optimization would be required for the bulky cyclohexyl group .
- Structure-Activity Relationships (SAR):
- Potential Applications: Based on analogs, the compound could be explored as a protease inhibitor, imaging agent, or anti-inflammatory drug candidate.
Biological Activity
The compound 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide is a derivative of benzoxazole known for its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 206.2 g/mol
- CAS Number : 19178-55-3
Biological Activity Overview
Research indicates that benzoxazole derivatives exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
A study on related benzoxazole compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, with minimal inhibitory concentrations (MICs) reported for several derivatives. However, the overall antibacterial potential was relatively low compared to antifungal activity.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| H-Box[(2-OMe-4-NMe2)Ph]-OMe | 25 | Bacillus subtilis |
| H-Box(2Q)-OMe | 50 | Staphylococcus aureus |
| H-Box[2,5-(OMe)2Ph]-OMe | 75 | Candida albicans |
The study found that while some compounds were effective against specific strains, many exhibited toxicity to both normal and cancer cells, indicating a need for further optimization to enhance selectivity towards cancer cells .
Anticancer Activity
Recent research has highlighted the potential of benzoxazole derivatives in targeting various cancer cell lines. For instance, compounds have shown significant cytotoxic effects on breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
Case Study: Cytotoxic Effects on Cancer Cells
In a comparative study involving multiple cell lines:
- MCF-7 Cells : Compounds exhibited IC values ranging from 10 µM to 30 µM.
- A549 Cells : Notable cytotoxicity was observed with some derivatives showing IC values below 20 µM.
This suggests that structural modifications can lead to enhanced anticancer properties while reducing toxicity to normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives. The presence of electron-donating groups significantly enhances the biological activity of these compounds. For example:
- Compounds with methoxy or dimethylamino substituents displayed higher activity compared to those with electron-withdrawing groups.
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Substituent Type | Observed Activity |
|---|---|---|
| H-Box[(2-OMe)Ph]-OMe | Electron-donating | High |
| H-Box[(4-F)Ph]-OMe | Electron-withdrawing | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
